2-Bromo-3'-(methylthio)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3’-(methylthio)benzhydrol is an organic compound that features a bromine atom, a methylthio group, and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-(methylthio)benzhydrol typically involves the bromination of 3’-(methylthio)benzhydrol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-3’-(methylthio)benzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-(methylthio)benzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the hydrogenated compound.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3’-(methylthio)benzhydrol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-(methylthio)benzhydrol depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3’-(Methylthio)benzhydrol: Lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-4’-(methylthio)benzhydrol: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
2-Bromo-3’-(methylthio)benzophenone: Contains a ketone group instead of a hydroxyl group, resulting in different reactivity.
Uniqueness
2-Bromo-3’-(methylthio)benzhydrol is unique due to the presence of both a bromine atom and a methylthio group on the benzhydrol scaffold. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2-bromophenyl)-(3-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPJUFPAMJCTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.